Cas no 755753-89-0 (4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine)

4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine 化学的及び物理的性質
名前と識別子
-
- 2H-Pyrazolo[3,4-b]pyridine,4,6-bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-
- Org 48762-0
- SCHEMBL1386962
- 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine
- 2H-Pyrazolo(3,4-b)pyridine, 4,6-bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-
- 4,6-bis(4-fluorophenyl)-2-methyl-5-pyridin-4-ylpyrazolo[3,4-b]pyridine
- HY-114221
- AKOS030210979
- GLXC-20503
- 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridyl)-2H-pyrazolo(3,4-b)pyridine
- 2HE2MP5Y3G
- Org48762-0
- UNII-2HE2MP5Y3G
- DA-76457
- ORG-48762-0
- 755753-89-0
- UR-13870
- CS-0079959
- 4,6-Bis(4-fluorophenyl)-2-methyl-5-(pyridin-4-yl)-2H-pyrazolo[3,4-b]pyridine
- 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine
-
- インチ: InChI=1S/C24H16F2N4/c1-30-14-20-21(15-2-6-18(25)7-3-15)22(16-10-12-27-13-11-16)23(28-24(20)29-30)17-4-8-19(26)9-5-17/h2-14H,1H3
- InChIKey: VMAKTIDYMSNPOV-UHFFFAOYSA-N
- ほほえんだ: CN1C=C2C(=C(C(=NC2=N1)C3=CC=C(C=C3)F)C4=CC=NC=C4)C5=CC=C(C=C5)F
計算された属性
- せいみつぶんしりょう: 398.13448
- どういたいしつりょう: 398.13430285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
じっけんとくせい
- PSA: 43.6
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B434888-2.5mg |
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine |
755753-89-0 | 2.5mg |
$ 282.00 | 2023-04-18 | ||
TRC | B434888-5mg |
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine |
755753-89-0 | 5mg |
$ 460.00 | 2023-04-18 | ||
A2B Chem LLC | AX39366-10mg |
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine |
755753-89-0 | ≥98%(HPLC) | 10mg |
$237.00 | 2024-04-19 | |
TRC | B434888-1mg |
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine |
755753-89-0 | 1mg |
$ 133.00 | 2023-04-18 | ||
TRC | B434888-10mg |
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine |
755753-89-0 | 10mg |
$ 798.00 | 2023-04-18 | ||
A2B Chem LLC | AX39366-50mg |
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine |
755753-89-0 | ≥98%(HPLC) | 50mg |
$880.00 | 2024-04-19 |
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine 関連文献
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridineに関する追加情報
Professional Introduction to Compound with CAS No. 755753-89-0 and Product Name: 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-bpyridine)
The compound identified by the CAS number 755753-89-0 and the product name 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-bpyridine) represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of multiple fused rings, including pyrazole and pyridine moieties, along with fluorinated aromatic groups, makes this compound a promising candidate for further investigation in drug discovery and medicinal chemistry.
Recent research in the domain of pyrazolo[3,4-bpyridine) derivatives has highlighted their diverse pharmacological properties. These compounds are particularly noted for their ability to interact with various biological targets, making them valuable in the development of novel therapeutic agents. The structural motif of 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-bpyridine) incorporates fluorine atoms at the 4-position of the phenyl rings, which are known to enhance metabolic stability and binding affinity. This modification is a strategic approach to improve the pharmacokinetic profile of the compound.
In the context of modern drug development, the integration of computational chemistry and high-throughput screening has accelerated the identification of lead compounds. The structural complexity of 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-bpyridine) allows for detailed molecular modeling studies to predict its interactions with biological targets. Such simulations have been instrumental in understanding its potential role as an inhibitor or modulator in various disease pathways.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrazole derivatives have been extensively studied for their anti-cancer properties, and modifications such as the introduction of fluorine atoms have further enhanced their efficacy. Preliminary studies suggest that 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-bpyridine) exhibits inhibitory activity against certain kinases involved in cancer cell proliferation. This observation aligns with the growing interest in kinase inhibitors as a cornerstone of targeted cancer therapies.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The introduction of fluorinated phenyl groups at the 4-position is a critical step that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex fused ring system efficiently.
From a medicinal chemistry perspective, the presence of a methyl group at the 2-position and a pyridinyl moiety at the 5-position adds functional diversity to the molecule. These features can be exploited to fine-tune pharmacological properties such as solubility, bioavailability, and selectivity. The pyridinyl group is particularly noteworthy as it can serve as a hinge-binding motif in protein interactions, enhancing binding affinity and specificity.
Recent advancements in analytical chemistry have enabled detailed characterization of this compound using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide critical insights into its molecular structure and conformational dynamics. Such structural elucidation is essential for understanding its mode of action and for guiding further optimization efforts.
The potential therapeutic applications of 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-bpyridine) extend beyond oncology. Emerging evidence suggests that this compound may also exhibit anti-inflammatory and anti-viral properties. The ability to modulate multiple biological pathways makes it an attractive candidate for developing multi-target drugs that can address complex diseases more effectively.
In conclusion, 755753-89-0 represents a structurally sophisticated molecule with significant potential in pharmaceutical research. Its unique combination of fluorinated aromatic groups and heterocyclic moieties positions it as a valuable scaffold for drug discovery efforts aimed at developing novel therapeutic agents for various diseases. Continued investigation into its biological activities and pharmacological properties will undoubtedly yield important insights into its therapeutic potential.
755753-89-0 (4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo3,4-bpyridine) 関連製品
- 2361871-78-3(1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide)
- 868155-11-7((4Z)-4-(4-fluorophenyl)imino-1,3-thiazolidin-2-one)
- 1365936-98-6(Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate)
- 1693995-28-6(4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylpropyl)-5-methyl-)
- 1803743-41-0(3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one)
- 1026905-47-4(3-(2,4-dichlorophenyl)propane-1-thiol)
- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)
- 2227727-21-9((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol)
- 1797123-34-2(N-(1-cyanocyclobutyl)-N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide)
- 1420776-15-3(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)




